![molecular formula C18H16ClNO8 B7469679 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a synthetic compound that has been synthesized by researchers to study its potential applications in scientific research. This compound is also known as "Perchloric acid" and has been found to have potential therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid are still being studied. However, it has been found to have anti-inflammatory properties and has been shown to reduce the growth of cancer cells in vitro. It has also been found to have potential applications in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its complex synthesis method, which requires a high level of expertise in organic chemistry, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid. One potential direction is to study its potential applications in the treatment of autoimmune disorders. Another direction is to study its mechanism of action in order to better understand its potential therapeutic applications. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound in order to maximize its therapeutic effects.
Conclusion:
In conclusion, 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a synthetic compound that has potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune disorders and cancer. However, further studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration.
Synthesemethoden
The synthesis of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a complex process that involves several steps. The first step is the preparation of 2-aminoacetic acid, followed by the synthesis of 2-(4-Methoxyphenyl)chromen-4-ylidene. The final step involves the reaction of 2-aminoacetic acid with 2-(4-Methoxyphenyl)chromen-4-ylidene to form 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid. The synthesis of this compound requires a high level of expertise in organic chemistry and should only be carried out by trained professionals.
Wissenschaftliche Forschungsanwendungen
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune disorders. It has also been found to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[[2-(4-methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4.ClHO4/c1-22-13-8-6-12(7-9-13)17-10-15(19-11-18(20)21)14-4-2-3-5-16(14)23-17;2-1(3,4)5/h2-10H,11H2,1H3,(H,20,21);(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGYPTALPKYMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NCC(=O)O)C3=CC=CC=C3O2.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

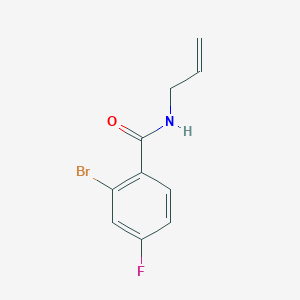
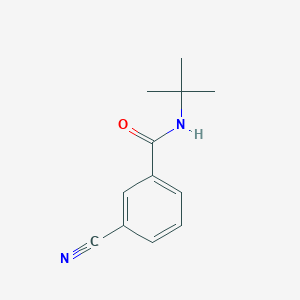
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
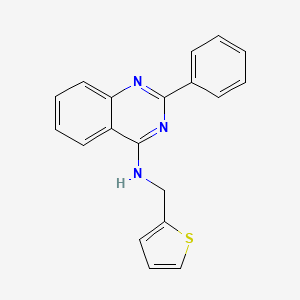

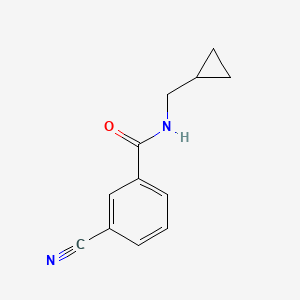
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)
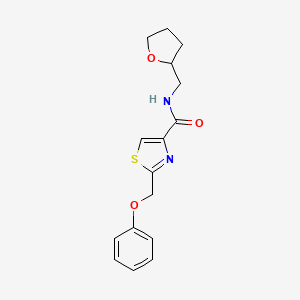

![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)